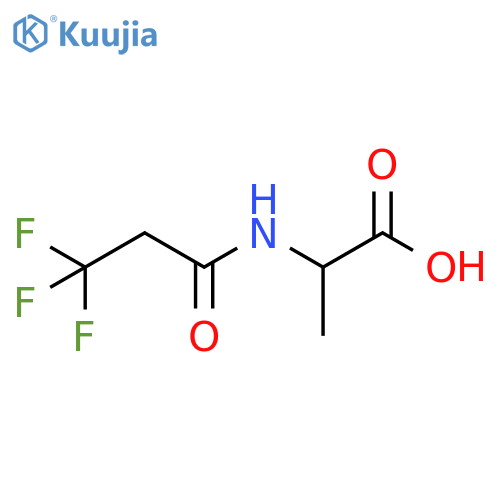

Cas no 1396996-17-0 (2-(3,3,3-trifluoropropanamido)propanoic acid)

1396996-17-0 structure

商品名:2-(3,3,3-trifluoropropanamido)propanoic acid

CAS番号:1396996-17-0

MF:C6H8F3NO3

メガワット:199.12783241272

CID:4596990

2-(3,3,3-trifluoropropanamido)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3,3,3-trifluoropropanamido)propanoic acid

-

- インチ: 1S/C6H8F3NO3/c1-3(5(12)13)10-4(11)2-6(7,8)9/h3H,2H2,1H3,(H,10,11)(H,12,13)

- InChIKey: QMMJDJSJEGCIIM-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C(NC(=O)CC(F)(F)F)C

2-(3,3,3-trifluoropropanamido)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01069364-5g |

2-(3,3,3-Trifluoropropanamido)propanoic acid |

1396996-17-0 | 95% | 5g |

¥7644.0 | 2023-04-02 | |

| TRC | B592895-25mg |

2-(3,3,3-trifluoropropanamido)propanoic acid |

1396996-17-0 | 25mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-44049-0.05g |

2-(3,3,3-trifluoropropanamido)propanoic acid |

1396996-17-0 | 95.0% | 0.05g |

$88.0 | 2025-02-20 | |

| Enamine | EN300-44049-0.5g |

2-(3,3,3-trifluoropropanamido)propanoic acid |

1396996-17-0 | 95.0% | 0.5g |

$353.0 | 2025-02-20 | |

| Enamine | EN300-44049-10.0g |

2-(3,3,3-trifluoropropanamido)propanoic acid |

1396996-17-0 | 95.0% | 10.0g |

$2024.0 | 2025-02-20 | |

| Chemenu | CM463237-250mg |

2-(3,3,3-trifluoropropanamido)propanoic acid |

1396996-17-0 | 95%+ | 250mg |

$246 | 2023-03-27 | |

| Enamine | EN300-44049-2.5g |

2-(3,3,3-trifluoropropanamido)propanoic acid |

1396996-17-0 | 95.0% | 2.5g |

$923.0 | 2025-02-20 | |

| Aaron | AR019VX5-500mg |

2-(3,3,3-trifluoropropanamido)propanoic acid |

1396996-17-0 | 95% | 500mg |

$511.00 | 2025-02-08 | |

| Aaron | AR019VX5-10g |

2-(3,3,3-trifluoropropanamido)propanoic acid |

1396996-17-0 | 90% | 10g |

$2808.00 | 2023-12-16 | |

| 1PlusChem | 1P019VOT-2.5g |

2-(3,3,3-trifluoropropanamido)propanoic acid |

1396996-17-0 | 95% | 2.5g |

$1197.00 | 2025-03-04 |

2-(3,3,3-trifluoropropanamido)propanoic acid 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

1396996-17-0 (2-(3,3,3-trifluoropropanamido)propanoic acid) 関連製品

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬